8-Bromo-2-chloroquinazoline
Overview
Description
8-Bromo-2-chloroquinazoline is a chemical compound with the molecular formula C8H4BrClN2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine and chlorine atoms in the quinazoline ring. The InChI key for this compound is BFDGSOGSXIFDNF-UHFFFAOYSA-N . The molecular weight is 243.49 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.49 g/mol . It has a complexity of 167 and a topological polar surface area of 25.8 Ų . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .
Scientific Research Applications
Synthesis and Interaction with Nucleophilic Reagents : Kuryazov et al. (2010) studied the synthesis of 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, a related compound to 8-Bromo-2-chloroquinazoline. This research focused on the interaction of the synthesized compound with different reagents, leading to various derivatives of quinazoline, highlighting the chemical versatility of these compounds (Kuryazov et al., 2010).
Potential Antitumor Activity : Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including analogs of this compound, as potential antitumor agents. This study found that some of these compounds showed significant antitumor activity against murine leukemias (Lin & Loo, 1978).
Cytotoxicity and Molecular Docking Studies : Mphahlele et al. (2018) investigated indole-aminoquinazoline hybrids for their cytotoxicity against various human cancer cell lines. The study revealed that certain combinations of quinazoline and indole moieties showed significant activity against specific cancer cell lines, suggesting the potential of these compounds in cancer therapy (Mphahlele et al., 2018).
Drug Discovery and Synthesis Improvement : Nishimura and Saitoh (2016) improved the synthesis of a key intermediate in drug discovery that contains a quinazoline ring. This study demonstrates the importance of quinazoline derivatives in the development of new pharmaceuticals (Nishimura & Saitoh, 2016).
Antibacterial Properties and Crystal Structure Analysis : Ouerghi et al. (2021) synthesized a novel quinazolinone derivative and assessed its antibacterial activity. The study provided insights into the crystal structure and molecular interactions of the compound, indicating its potential in antibacterial applications (Ouerghi et al., 2021).
Safety and Hazards
8-Bromo-2-chloroquinazoline is advised to be used only for R&D purposes and not for medicinal or household use . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Properties
IUPAC Name |
8-bromo-2-chloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDGSOGSXIFDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672203 | |
Record name | 8-Bromo-2-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956100-63-3 | |
Record name | 8-Bromo-2-chloroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956100-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-2-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-2-chloroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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